REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:14]Br)[C:9]([CH2:12]Br)=[CH:10][CH:11]=1.[C-:16]#[N:17].O>CS(C)=O>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:1]#[N:2])=[C:8]([CH2:14][C:16]#[N:17])[CH:7]=1 |f:0.1|
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Name
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|
Quantity
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73 g
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Type
|
reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
113 g
|
Type
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reactant
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Smiles
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COC=1C=C(C(=CC1)CBr)CBr
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[C-]#N
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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4 L
|
Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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500 mL
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Type
|
solvent
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Smiles
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CS(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The internal temperature was kept at 35°-38° C. by means of an ice bath
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Type
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ADDITION
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Details
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The addition
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Type
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CUSTOM
|
Details
|
2 hours
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ether (2×1 l., 3×500 ml.)
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Type
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WASH
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Details
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the combined ether extracts were washed with dilute hydrochloric acid (6 N) (2×500 ml.), saturated sodium carbonate solution (1×500 ml.), water (3×500 ml.) and saturated sodium chloride solution (2×500 ml.)
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Type
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DRY_WITH_MATERIAL
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Details
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The ether layer was dried over magnesium sulfate
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Type
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CUSTOM
|
Details
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The dried ethereal solution was evaporated to an oil which
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Type
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DISTILLATION
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Details
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was distilled
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Type
|
CUSTOM
|
Details
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the fraction with boiling range 160°- 165° (0.1 mm) was collected
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Type
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CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
was crystallized from ether (650 ml.)
|
Type
|
CUSTOM
|
Details
|
to give 45 gm
|
Type
|
CUSTOM
|
Details
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(m.p. 49°-51°) was obtained
|
Reaction Time |
15 min |
Name
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|
Type
|
|
Smiles
|
COC1=CC(=C(C=C1)CC#N)CC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |